molecular formula C16H14 B1218790 2-Ethylphenanthrene CAS No. 3674-74-6

2-Ethylphenanthrene

Cat. No.: B1218790
CAS No.: 3674-74-6
M. Wt: 206.28 g/mol
InChI Key: UMAHMIHRNVICDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14. It consists of a phenanthrene backbone with an ethyl group attached to the second carbon atom. This compound is a derivative of phenanthrene, which is known for its presence in coal tar and its applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, which involves the transformation of naphthalene derivatives into phenanthrene derivatives. This multi-step process includes Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of phenanthrene using ethylating agents under controlled conditions. The process may include the use of catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylphenanthrene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems and potential toxicological effects.

    Medicine: Investigated for its role in the development of pharmaceuticals and its potential as a biomarker for certain diseases.

    Industry: Utilized in the production of dyes, plastics, and other materials

Mechanism of Action

The mechanism of action of 2-Ethylphenanthrene involves its interaction with cellular components, leading to various biochemical effects. It can undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects .

Comparison with Similar Compounds

  • 2-Methylphenanthrene
  • 9-Ethylphenanthrene
  • 1-Ethylphenanthrene

Comparison: 2-Ethylphenanthrene is unique due to its specific ethyl substitution at the second carbon, which influences its chemical reactivity and biological interactions. Compared to 2-Methylphenanthrene, it has different metabolic pathways and potential toxicological profiles. The position of the ethyl group can significantly affect the compound’s physical and chemical properties .

Properties

IUPAC Name

2-ethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAHMIHRNVICDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190201
Record name Phenanthrene, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-74-6
Record name Phenanthrene, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-PHENANTHRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylphenanthrene
Reactant of Route 2
2-Ethylphenanthrene
Reactant of Route 3
Reactant of Route 3
2-Ethylphenanthrene
Reactant of Route 4
Reactant of Route 4
2-Ethylphenanthrene
Reactant of Route 5
Reactant of Route 5
2-Ethylphenanthrene
Reactant of Route 6
Reactant of Route 6
2-Ethylphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.